8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione

Medicinal Chemistry Drug Design Adenosine Receptors

Procure this 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione to access a structurally divergent purine-2,6-dione scaffold. The 2-methoxyethylamino substituent at position 8 introduces a basic nitrogen and a flexible ether chain, dramatically increasing TPSA (99.4 Ų vs. 86.6 Ų) and lowering XLogP (-0.5 vs. -0.02) compared to theophylline. This bioisosteric shift enables subtype-selective targeting of adenosine receptors (A2A vs. A2B) and PDE isoenzymes, avoiding the non-selective polypharmacology of generic methylxanthines. Ideal for medicinal chemistry groups synthesizing focused libraries for immuno-oncology, inflammation, or multi-target antidepressant programs where target selectivity and a synthetic handle are critical.

Molecular Formula C9H13N5O3
Molecular Weight 239.235
CAS No. 476482-14-1
Cat. No. B2819748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione
CAS476482-14-1
Molecular FormulaC9H13N5O3
Molecular Weight239.235
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)NCCOC
InChIInChI=1S/C9H13N5O3/c1-14-6-5(7(15)13-9(14)16)11-8(12-6)10-3-4-17-2/h3-4H2,1-2H3,(H2,10,11,12)(H,13,15,16)
InChIKeyCJOZGNDGYSQAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione (CAS 476482-14-1): A Differentiated Purine-2,6-dione Scaffold for Adenosine Receptor & PDE Research


The compound 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione (CAS 476482-14-1) is a synthetic small-molecule purine-2,6-dione derivative [1]. This core scaffold is foundational to numerous bioactive molecules, most notably the methylxanthines theophylline and caffeine, which act as non-selective adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors [2]. The defining structural feature of this compound is an 8-(2-methoxyethylamino) substituent, replacing the typical 8-position hydrogen or methyl group, which fundamentally alters its pharmacophore, physicochemical properties, and potential for target engagement compared to simpler in-class analogs. It is primarily utilized as a specialized research tool and a key synthetic intermediate for generating focused libraries of purine-2,6-dione-based probes, rather than as a direct therapeutic candidate.

Why Theophylline or Caffeine Cannot Substitute 8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione in Targeted Research


The purine-2,6-dione scaffold is prolific but promiscuous; simple analogs like theophylline are non-selective, targeting multiple adenosine receptor subtypes (A1, A2A, A2B, A3) at micromolar concentrations [1]. This non-selectivity is a major confound in target validation and mechanism-of-action studies. The 8-(2-methoxyethylamino) substitution on 3-methyl-7H-purine-2,6-dione introduces a basic nitrogen and a flexible ether chain, dramatically shifting the molecular electrostatic potential and hydrogen-bonding capacity away from the planar, lipophilic xanthine archetype . This structural divergence is a classic bioisosteric approach to achieve subtype selectivity, as it exploits divergent non-conserved residues within the orthosteric or allosteric binding pockets of adenosine receptors or PDE isoenzymes. Generic substitution with theophylline or caffeine would therefore reintroduce the very non-selectivity and physicochemical constraints that this compound's design was intended to overcome, invalidating structure-activity relationship (SAR) studies and producing confounding polypharmacology.

Quantitative Evidence of Differentiation for 8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione


Structural Deviation from Xanthine Core Quantified by Topological Polar Surface Area

The strategic attachment of a 2-methoxyethylamino group at the 8-position substantially increases the topological polar surface area (TPSA) compared to the 8-H analog (3-methylxanthine) and the 8-methyl analog (theophylline), providing a robust, quantifiable structural differentiation [1]. This deviation is critical for pharmaceutical profiling, as TPSA is a key determinant of membrane permeability and blood-brain barrier penetration. A higher TPSA often limits passive CNS penetration, which may be therapeutically desirable for peripherally targeted adenosine modulation.

Medicinal Chemistry Drug Design Adenosine Receptors

Enhanced Hydrogen-Bonding (H-Bond) Capacity as an Indicator of Differentiated Target Engagement

The 8-substituent introduces an H-bond donor (amine) and two H-bond acceptors (ether oxygen, amine nitrogen), increasing the total acceptor count from 4 (theophylline) to 5. This directly alters the compound's interaction fingerprint, enabling hydrogen bonding with previously inaccessible residues within the target binding site, which is a key enabler for subtype selectivity [1].

Molecular Recognition Receptor Binding Medicinal Chemistry

Shifted Lipophilicity Profile (XLogP3) Differentiates from Lipophilic Xanthine Leads

The compound's computed partition coefficient (XLogP3) of -0.5 indicates markedly lower lipophilicity compared to theophylline (LogP -0.02) and caffeine (LogP -0.07). This indicates a fundamental shift in physicochemical property space, which influences solubility, metabolic stability, plasma protein binding, and off-target promiscuity risk [1]. For CNS-targeted programs where xanthine leads fail due to high tissue binding, this property profile positions the compound as a chemically distinct, more polar alternative scaffold.

ADMET Lipophilicity Drug Discovery

Role as a Key Synthetic Intermediate for Diversifying 5-HT1A/5-HT7 and PDE Inhibitor Libraries

Patents and primary literature describe 8-aminoalkyl-substituted purine-2,6-diones, specifically including 8-(2-methoxyethylamino) variants, as crucial intermediates for synthesizing dual 5-HT1A/5-HT7 receptor ligands with PDE inhibitory activity, a mechanism distinct from the adenosine-centric roles of simple xanthines [1][2]. Without the 8-aminoalkyl handle, further 7-position functionalization to achieve potent serotonin receptor or PDE isoenzyme selectivity is impossible, rendering the compound non-fungible with other purine-2,6-dione starting materials.

Synthetic Chemistry Serotonin Receptors Phosphodiesterase Inhibitors

Optimal Procurement and Use Cases for 8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione


Chemical Biology Probe Development for Adenosine A2A/A2B Subtype Selectivity

Directly stems from its calculated structural divergence from theophylline (increased TPSA, H-bond capacity). Laboratories aiming to dissect the roles of adenosine A2A versus A2B receptors in immuno-oncology or inflammatory disease can procure this compound to prepare a panel of 7-substituted derivatives. The starting scaffold's built-in polarity and key amino handle enable the search for peripherally restricted, subtype-selective antagonists, unlike the CNS-penetrant, non-selective theophylline .

Scaffold for Designing Multi-Target Directed Ligands (MTDLs) for Psychiatric Disorders

Supported by patent and literature evidence demonstrating its use as a precursor for dual 5-HT1A/5-HT7/PDE inhibitors. Contract research organizations (CROs) and academic drug discovery labs should procure this compound as the core intermediate for synthesizing MTDLs with potential antidepressant activity. This application is unique to 8-aminoalkyl-purine-2,6-diones and cannot be replicated with caffeine or theophylline, which lack the synthetic handle for this specific multi-target approach [1].

Physicochemical Benchmarking in Early-Stage Drug Discovery Courses or Workshops

Based on its quantifiably different computed properties (XLogP3 of -0.5 vs. -0.02, TPSA of 99.4 Ų vs. 86.6 Ų). This compound serves as an excellent model for teaching medicinal chemistry principles of lead optimization, where a simple appendage change dramatically alters the physicochemical profile. Procurement is ideal for academic teaching labs needing a safe, conceptually rich compound to demonstrate structure-property relationship (SPR) analyses without the hazards of more complex drug candidates [2].

Building Block for Focused Compound Libraries Targeting Non-Adenosine Purine Targets

Given its role in generating PDE-selective compounds as cited in the patent literature, this compound is a commercial building block for specialized screening libraries. Unlike off-the-shelf methylxanthines, this scaffold allows medicinal chemistry groups in biotech companies to explore purinergic signaling beyond adenosine receptors, directly enabling the identification of novel PDE or serotonin receptor modulators with potentially fewer off-target effects related to adenosine antagonism [1].

Quote Request

Request a Quote for 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.